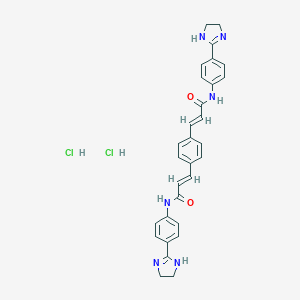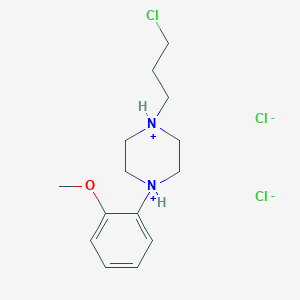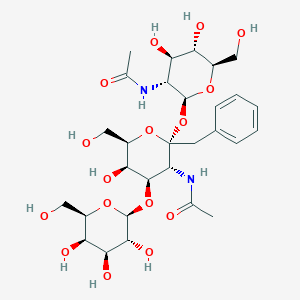
Bgadgg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bgadgg is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is known for its unique mechanism of action, which makes it a promising candidate for many different types of experiments.
Mecanismo De Acción
The mechanism of action of Bgadgg is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors. This binding results in the activation of certain signaling pathways, which can lead to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Bgadgg has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, decrease anxiety-like behavior, and improve learning and memory. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bgadgg in lab experiments is its well-established synthesis method. This makes it relatively easy for researchers to obtain the compound for their experiments. Additionally, Bgadgg has been extensively studied, and its mechanism of action and physiological effects are well-understood. However, one of the main limitations of using Bgadgg in lab experiments is its potential toxicity. It has been shown to have toxic effects at high doses, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many future directions for further research on Bgadgg. One area of interest is its potential use as a therapeutic agent. Its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, more studies are needed to determine the optimal dosage and administration of Bgadgg for different types of experiments.
Métodos De Síntesis
Bgadgg is a synthetic compound that is typically synthesized in a laboratory setting. The synthesis method involves the reaction of several different chemicals in specific conditions to produce the final compound. The process is complex and requires expertise in organic chemistry. However, the synthesis method has been well-established, and many researchers have successfully synthesized Bgadgg in their laboratories.
Aplicaciones Científicas De Investigación
Bgadgg has been extensively studied in scientific research due to its potential applications in various fields. It has been used in studies related to neuroscience, pharmacology, and toxicology. In neuroscience, Bgadgg has been used to study the effects of different compounds on the central nervous system. In pharmacology, it has been used to test the efficacy of different drugs. In toxicology, it has been used to study the toxicity of different chemicals.
Propiedades
Número CAS |
124040-62-6 |
|---|---|
Nombre del producto |
Bgadgg |
Fórmula molecular |
C29H44N2O16 |
Peso molecular |
676.7 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-benzyl-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C29H44N2O16/c1-12(35)30-18-22(40)19(37)15(9-32)43-27(18)47-29(8-14-6-4-3-5-7-14)26(31-13(2)36)25(21(39)17(11-34)46-29)45-28-24(42)23(41)20(38)16(10-33)44-28/h3-7,15-28,32-34,37-42H,8-11H2,1-2H3,(H,30,35)(H,31,36)/t15-,16-,17-,18-,19-,20+,21+,22-,23+,24-,25+,26-,27+,28+,29-/m1/s1 |
Clave InChI |
LVRUBFDCPPFISJ-ILRWZOIZSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@]2([C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)CC4=CC=CC=C4)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)CC4=CC=CC=C4)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)CC4=CC=CC=C4)CO)O)O |
Sinónimos |
enzyl O-galactopyranosyl-(1-3)-O-(2-acetamido-2-deoxyglucopyranosyl)-(1-6)-2-acetamido-2-deoxygalactopyranoside BGADGG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



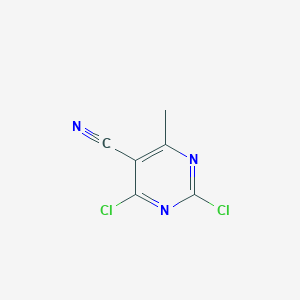
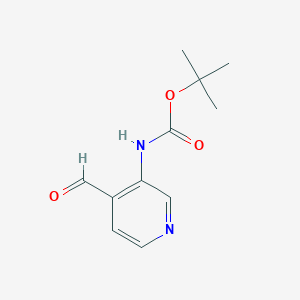
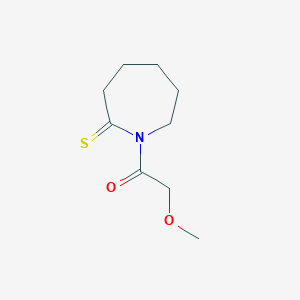
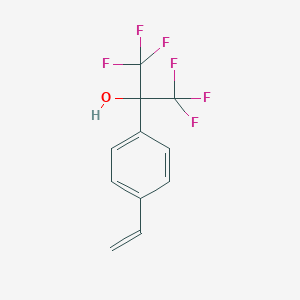
palladium(II) dichloride](/img/structure/B50169.png)
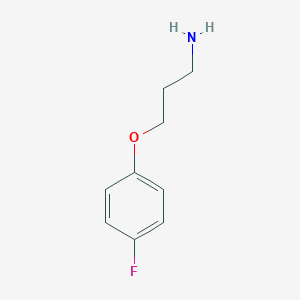
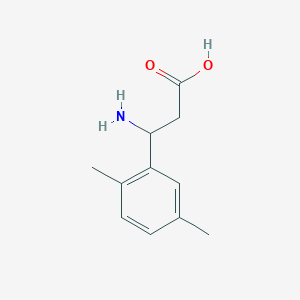

![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
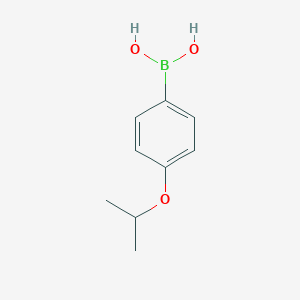
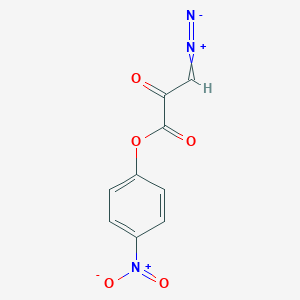
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)
